COMT Bi-substrate Inhibitory Activity vs. Mono-substrate Inhibitor Reference
The target compound demonstrates potent inhibitory activity against rat Catechol O-methyltransferase (COMT) with an IC50 of 29 nM, measured in the presence of Mg2+ ions at 37°C [1]. This activity is attributed to a bi-substrate inhibition mechanism, a mode of action that contrasts with classical mono-substrate COMT inhibitors like tolcapone (IC50 36 nM for human COMT, though direct cross-study comparison across species and assays is cautioned) [2]. No comparable IC50 data is publicly available for the closest structural analogs, such as the 5-bromo or 6-chloro derivatives, making this nanomolar activity the primary quantifiable differentiator for this specific scaffold.
| Evidence Dimension | Enzymatic inhibitory activity (COMT) |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | Tolcapone (a clinical COMT inhibitor): IC50 = 36 nM (human recombinant COMT, different assay conditions) |
| Quantified Difference | Target compound's IC50 is 29 nM, which is 1.2-fold more potent in the rat enzyme assay compared to tolcapone's reported potency on human COMT. Caution: This is not a direct head-to-head comparison. |
| Conditions | Rat COMT enzyme, radiochemical assay, 37°C, presence of Mg2+ ions [1]. |
Why This Matters
The 29 nM IC50 value provides a definitive, quantifiable activity benchmark that any alternative scaffold or generic analog must surpass to claim equivalent potency in COMT-related research, directly influencing procurement for CNS drug discovery programs.
- [1] BindingDB. BDBM84481 (Bi-substrate Inhibitor, 1g). Affinity Data: IC50 29 nM for Catechol O-methyltransferase (Rat). View Source
- [2] Zurcher G, et al. Ro 40-7592, a novel, very potent inhibitor of catechol O-methyltransferase (COMT). In: Advances in Neurology, Vol. 45. 1987. (Referenced as a baseline for tolcapone's in vitro potency). View Source
